lithium;5-propan-2-ylcyclopenta-1,3-diene

Description

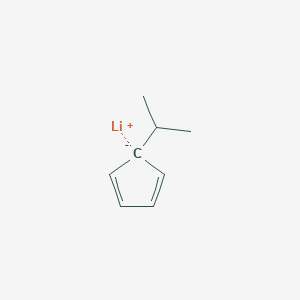

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

lithium;5-propan-2-ylcyclopenta-1,3-diene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11.Li/c1-7(2)8-5-3-4-6-8;/h3-7H,1-2H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBUJNAGERLHSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)[C-]1C=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Li | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635535 | |

| Record name | Lithium 1-(propan-2-yl)cyclopenta-2,4-dien-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61385-59-9 | |

| Record name | Lithium 1-(propan-2-yl)cyclopenta-2,4-dien-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Lithium Isopropylcyclopentadienide

Direct Lithiation Routes of Isopropylcyclopentadiene

Direct lithiation involves the removal of the acidic methine proton from the cyclopentadienyl (B1206354) ring of isopropylcyclopentadiene using a strong lithium-based reagent. This is the most common and straightforward approach. The acidity of the C-H bond on the cyclopentadiene (B3395910) ring (pKa ≈ 18 in DMSO) makes it susceptible to deprotonation by sufficiently strong bases.

The most prevalent method for synthesizing lithium isopropylcyclopentadienide is the direct reaction of isopropylcyclopentadiene with an alkyllithium reagent, most commonly n-butyllithium (n-BuLi). wikipedia.org This reaction is typically performed in an inert aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, at reduced temperatures (ranging from -78 °C to 0 °C) to control the exothermic reaction and prevent side reactions. nih.govmasterorganicchemistry.com

The reaction proceeds as follows: C₅H₅(i-Pr) + n-BuLi → Li[C₅H₄(i-Pr)] + C₄H₁₀

The butyllithium (B86547) acts as a strong base, abstracting a proton from the cyclopentadienyl ring to form the stable lithium isopropylcyclopentadienide salt and butane (B89635) as a volatile byproduct. wikipedia.org The resulting solution of lithium isopropylcyclopentadienide is often used in situ for further reactions. nih.gov Other alkyllithium reagents like sec-butyllithium (B1581126) or tert-butyllithium (B1211817) can also be used and are stronger bases, but n-butyllithium is generally preferred due to its lower cost and easier handling. researchgate.net

Table 1: Comparison of Alkyllithium Reagents for Lithiation

| Reagent | Relative Basicity | Common Solvents | Typical Temperature | Notes |

|---|---|---|---|---|

| n-Butyllithium (n-BuLi) | Strong | Hexanes, THF, Diethyl Ether | -78 to 25 °C | Most common, commercially available as solution. |

| sec-Butyllithium (s-BuLi) | Stronger | Cyclohexane, Ether | -78 °C | More sterically hindered than n-BuLi. |

This table is generated based on general organolithium chemistry principles.

While alkyllithiums are effective, alternative non-nucleophilic bases such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) can also be employed for the deprotonation of isopropylcyclopentadiene. youtube.com These reagents are particularly useful when the substrate contains functional groups that might be attacked by a nucleophilic base like n-BuLi.

The use of these amide bases can, however, introduce complexity. For instance, LDA-mediated lithiations are known to be sensitive to reaction conditions. The presence of lithium chloride (LiCl), often a byproduct in the synthesis of LDA from n-BuLi and diisopropylamine, can significantly accelerate the rate of lithiation by breaking up LDA aggregates into more reactive monomeric or smaller oligomeric species. youtube.comlibretexts.org This catalytic effect can lead to batch-to-batch variability if not carefully controlled. youtube.com

Transmetalation Approaches to Isopropylcyclopentadienyllithium

Transmetalation offers an alternative route to lithium isopropylcyclopentadienide, often yielding a product with higher purity, free from the amine or alkane byproducts associated with direct lithiation. This method involves the reaction of an organometallic precursor containing the isopropylcyclopentadienyl ligand with a lithium reagent.

A common transmetalation strategy involves the use of a silyl-substituted cyclopentadiene precursor. In this approach, isopropylcyclopentadiene is first reacted with a silyl (B83357) halide (e.g., chlorotrimethylsilane) to form (isopropylcyclopentadienyl)trimethylsilane. This stable intermediate can be purified before being treated with an alkyllithium reagent like n-BuLi. The reaction cleaves the carbon-silicon bond, driven by the formation of a highly stable tetraalkylsilane (e.g., n-butyltrimethylsilane) and the desired lithium isopropylcyclopentadienide.

The general reaction is: (i-Pr)C₅H₄-SiMe₃ + n-BuLi → Li[C₅H₄(i-Pr)] + n-BuSiMe₃

This method is advantageous as the byproduct, n-butyltrimethylsilane, is generally unreactive and easily separated. A similar principle applies to tin precursors (e.g., using a tributyltin-cyclopentadienyl derivative), where the formation of stable tetraalkyltin drives the reaction. Transmetalation from a Grignard reagent, such as isopropylcyclopentadienylmagnesium bromide, by reaction with an organolithium compound is also a feasible, though less common, synthetic route.

Green Chemistry Principles in Isopropylcyclopentadienyllithium Synthesis

Applying green chemistry principles to the synthesis of lithium isopropylcyclopentadienide focuses on enhancing safety, reducing waste, and improving efficiency. Given the hazardous nature of organolithium reagents, which are often pyrophoric, process modifications are of high interest.

One significant advancement is the use of continuous flow chemistry. Generating and using lithium isopropylcyclopentadienide in a flow reactor offers several advantages over traditional batch processing:

Enhanced Safety: Small reaction volumes at any given time minimize the risk associated with handling highly reactive pyrophoric materials.

Improved Heat Transfer: The high surface-area-to-volume ratio allows for precise control of the exothermic lithiation reaction, preventing runaway reactions and byproduct formation.

Increased Efficiency: Flow systems can reduce reaction times and improve yields through optimized mixing and temperature control.

Other green considerations include the potential to use more benign solvents or bases. While challenging for highly reactive organolithium chemistry, research into alternative reaction media and less hazardous reagents is an ongoing goal. For example, using bases like lithium hydroxide (B78521) has been demonstrated for other reactions like Wittig olefinations, suggesting a potential, though currently unrealized, avenue for exploration in cyclopentadienyl lithiation under specific conditions.

Scale-Up Considerations and Challenges in Isopropylcyclopentadienyllithium Production

Transitioning the synthesis of lithium isopropylcyclopentadienide from a laboratory setting to an industrial scale presents several challenges. The primary concerns revolve around safety, cost, and process control.

Handling of Pyrophoric Materials: Both the alkyllithium reagents and the final product are air- and moisture-sensitive, and often pyrophoric. Industrial-scale production requires robust, automated, and inert-atmosphere handling systems to prevent fires and ensure product quality. researchgate.net

Thermal Management: The direct lithiation reaction is highly exothermic. Effective heat management is critical on a large scale to prevent overheating, which can lead to solvent boiling, dangerous pressure build-up, and product degradation. This necessitates specialized reactors with high cooling capacity.

Raw Material and Waste Management: The cost of raw materials, such as n-butyllithium and purified isopropylcyclopentadiene, is a significant factor in large-scale production. Furthermore, the management and disposal of waste streams, including solvent and byproducts, must be handled efficiently and in an environmentally responsible manner.

Quality Control: Ensuring consistent product quality, including concentration and purity, is crucial. This requires rigorous in-process monitoring and analytical validation. Batch-to-batch variations, as noted with LiCl catalysis in LDA reactions, can be magnified on an industrial scale, potentially leading to significant financial loss. youtube.com

The development of scalable processes, potentially leveraging flow chemistry, is key to overcoming these challenges and enabling the safe and economical production of lithium isopropylcyclopentadienide for its various applications.

Reactivity and Reaction Mechanisms of Lithium Isopropylcyclopentadienide

As a Nucleophile in Organic Synthesis

The isopropylcyclopentadienyl anion component of the salt is a powerful carbon-based nucleophile. chemistrysteps.com The negative charge is delocalized over the five-membered ring, but in reactions, it behaves as a carbanion, readily attacking electrophilic centers to form new carbon-carbon bonds. chemtube3d.com This nucleophilicity is the basis for its utility in synthetic organic chemistry.

Lithium isopropylcyclopentadienide engages in nucleophilic addition and substitution reactions with a wide array of electrophiles. Its reactions are analogous to those of other powerful organolithium and Grignard reagents. chemistrysteps.comchemtube3d.com

Reaction with Carbonyl Compounds: Like other organolithium reagents, it readily attacks the electrophilic carbon of aldehydes and ketones in a nucleophilic addition reaction. chemistrysteps.com The reaction proceeds via attack on the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate. Subsequent aqueous workup protonates the alkoxide to yield the corresponding secondary or tertiary alcohol. colby.edu These additions are generally considered irreversible due to the high basicity of the carbanion. masterorganicchemistry.com

Reaction with Alkyl Halides: The reagent can participate in coupling reactions with alkyl halides, typically primary iodides and bromides, to form a new C-C bond. youtube.com This reaction allows for the alkylation of the cyclopentadienyl (B1206354) ring. However, competition with metal-halogen exchange can be a significant side reaction, particularly with more sterically hindered or less reactive halides. youtube.com

Reaction with Other Electrophiles: It also reacts with other common electrophiles. For instance, reaction with epoxides results in a ring-opening attack, where the nucleophilic carbon attacks one of the epoxide carbons. youtube.com This is followed by protonation to yield a β-hydroxyalkyl-substituted cyclopentadiene (B3395910). Reaction with carbon dioxide, followed by an acidic workup, leads to the formation of a carboxylic acid. youtube.com

| Electrophile | Reagent | Product after Workup | Reaction Type |

| Acetone (a ketone) | Lithium Isopropylcyclopentadienide | 2-(1-isopropylcyclopenta-2,4-dien-1-yl)propan-2-ol | Nucleophilic Addition |

| Formaldehyde (an aldehyde) | Lithium Isopropylcyclopentadienide | (1-isopropylcyclopenta-2,4-dien-1-yl)methanol | Nucleophilic Addition |

| Methyl Iodide (an alkyl halide) | Lithium Isopropylcyclopentadienide | 1-isopropyl-5-methylcyclopenta-1,3-diene | Nucleophilic Substitution |

| Ethylene Oxide (an epoxide) | Lithium Isopropylcyclopentadienide | 2-(1-isopropylcyclopenta-2,4-dien-1-yl)ethan-1-ol | Nucleophilic Ring-Opening |

| Carbon Dioxide | Lithium Isopropylcyclopentadienide | 1-isopropylcyclopenta-2,4-diene-1-carboxylic acid | Nucleophilic Addition |

The regioselectivity of the reaction is determined by the attack of a carbon atom from the cyclopentadienyl ring onto the electrophile. While the charge is delocalized, the substitution reaction typically yields the alkylated cyclopentadiene derivative.

Stereoselectivity becomes a key consideration when the reagent reacts with prochiral electrophiles, such as unsymmetrical ketones or substituted cyclohexanones. The facial selectivity of the nucleophilic attack is influenced by several factors:

Steric Hindrance: The bulky isopropyl group on the cyclopentadienyl ring sterically shields one face of the anion, favoring the attack of the electrophile from the less hindered side.

Cation Coordination: The lithium cation can coordinate to both the nucleophile and the electrophile (e.g., the carbonyl oxygen), creating a cyclic transition state that directs the attack to a specific face. chemistrysteps.com

Electronic Effects: In additions to cyclic systems like substituted cyclohexanones, the stereochemical outcome is determined by a balance between torsional strain, which disfavors an equatorial attack, and electrostatic interactions. academie-sciences.fr For small nucleophiles, axial attack is often preferred to maximize overlap with the π* orbital of the carbonyl group. academie-sciences.fr The significant bulk of the isopropylcyclopentadienyl anion would likely lead to a preference for equatorial attack on unsubstituted cyclohexanone (B45756) to minimize steric clashes.

As a Base in Deprotonation Reactions

In addition to its role as a nucleophile, lithium isopropylcyclopentadienide is a strong base capable of deprotonating a variety of substrates.

The basic strength of lithium isopropylcyclopentadienide is directly related to the acidity of its conjugate acid, isopropylcyclopentadiene. The pKa of unsubstituted cyclopentadiene is approximately 15-16, a consequence of the high stability of its aromatic conjugate base. pearson.comquora.com Alkyl groups are generally weakly electron-donating, which slightly destabilizes the resulting anion. Therefore, the pKa of isopropylcyclopentadiene is expected to be slightly higher than 16.

As a general rule, an acid-base reaction favors the formation of the weaker acid and weaker base. Consequently, lithium isopropylcyclopentadienide (strong base) can effectively deprotonate any acid with a pKa value significantly higher than ~16, generating the more stable isopropylcyclopentadiene (weaker acid) and the lithium salt of the substrate.

| Substrate | Approximate pKa | Deprotonation Product | Result of Reaction |

| Water | 15.7 | Hydroxide (B78521) Anion | Favorable |

| Ethanol | 16 | Ethoxide Anion | Favorable |

| Acetone (α-proton) | 19-20 | Acetone Enolate | Favorable |

| Phenylacetylene | 25 | Phenylacetylide Anion | Favorable |

| Methane | ~50 | Methyl Anion | Unfavorable |

The ability to deprotonate substrates with moderate acidity makes lithium isopropylcyclopentadienide a useful reagent for generating other reactive anionic species in situ. This is a common strategy in organic synthesis to create specific nucleophiles or bases that might not be commercially available or stable for long-term storage.

For example, its reaction with a ketone possessing α-hydrogens will generate a lithium enolate, a versatile nucleophile used in C-C bond-forming reactions such as alkylations and aldol (B89426) additions. Similarly, reaction with a terminal alkyne yields a lithium acetylide, which can then be used as a nucleophile in reactions with aldehydes, ketones, or alkyl halides. youtube.com The generation of carbanions through such hydrogen-metal exchange is a fundamental method in organic synthesis. youtube.com

As a Ligand Precursor in Organometallic Chemistry

Perhaps the most significant application of lithium isopropylcyclopentadienide is as a precursor for the synthesis of organometallic compounds, particularly transition metal complexes. google.com Cyclopentadienyl (Cp) anions and their substituted derivatives are among the most ubiquitous ligands in organometallic chemistry. stackexchange.com The isopropylcyclopentadienyl ligand (often abbreviated as i-PrCp) is valued for its steric bulk, which can be used to stabilize reactive metal centers, influence the coordination geometry, and modify the catalytic activity of the resulting complex.

The primary synthetic route is a salt metathesis reaction, where lithium isopropylcyclopentadienide is reacted with a metal halide (MXn). google.com In this reaction, the lithium cation and the halide anion combine to form a lithium halide salt (typically LiCl), which is often insoluble in the reaction solvent and precipitates, driving the reaction to completion. The isopropylcyclopentadienyl anion coordinates to the metal center, forming a new organometallic complex. This method is widely used to synthesize a variety of metallocenes and half-sandwich complexes. google.com

| Metal Halide | Reagent | Product | Complex Type |

| Titanium(IV) chloride (TiCl₄) | 2 eq. Lithium Isopropylcyclopentadienide | Bis(isopropylcyclopentadienyl)titanium(IV) dichloride | Metallocene |

| Iron(II) chloride (FeCl₂) | 2 eq. Lithium Isopropylcyclopentadienide | Bis(isopropylcyclopentadienyl)iron(II) (Isopropylferrocene) | Metallocene |

| Zirconium(IV) chloride (ZrCl₄) | 2 eq. Lithium Isopropylcyclopentadienide | Bis(isopropylcyclopentadienyl)zirconium(IV) dichloride | Metallocene |

| Ruthenium(III) chloride (RuCl₃) | Varies | Ruthenocene derivatives google.com | Metallocene |

| Rhodium(I) chloride dimer | 2 eq. Lithium Isopropylcyclopentadienide | Bis(isopropylcyclopentadienyl)rhodium(I) complexes | Metallocene |

Synthesis of Transition Metal Isopropylcyclopentadienyl Complexes (e.g., Metallocenes, Half-Sandwich Compounds)

The primary application of lithium isopropylcyclopentadienide is as a cyclopentadienyl (Cp) transfer agent in salt metathesis reactions to synthesize transition metal complexes. This method is fundamental for creating both metallocenes (sandwich compounds) and half-sandwich compounds.

The general reaction involves the treatment of a suitable metal halide with lithium isopropylcyclopentadienide. For the synthesis of a metallocene, two equivalents of the lithium reagent are typically reacted with one equivalent of a metal dihalide (MX₂):

2 Li(i-PrCp) + MX₂ → M(i-PrCp)₂ + 2 LiX

For half-sandwich compounds, one equivalent of lithium isopropylcyclopentadienide is reacted with a metal halide, often a metal carbonyl halide or a simple metal halide in a specific stoichiometry:

Li(i-PrCp) + LₙMX → LₙM(i-PrCp) + LiX

These synthetic routes are widely applicable across the d-block elements. For instance, metallocenes of zirconium and hafnium, which are important catalyst precursors, can be synthesized from ZrCl₄ and HfCl₄, respectively. Similarly, half-sandwich complexes of rhodium and iridium have been prepared using this ligand. researchgate.net The isopropyl group on the cyclopentadienyl ring enhances the solubility of the resulting metal complexes in common organic solvents and influences their electronic and steric properties, which can be beneficial for catalytic applications.

Coordination Modes and Hapticity in Metal Complexes

The isopropylcyclopentadienyl ligand (i-PrCp) is known for its versatile coordination chemistry, primarily its ability to adopt different hapticities. Hapticity, denoted by the Greek letter eta (η), indicates the number of atoms in a ligand that are bonded to the central metal atom. libretexts.orgyoutube.com

The most common coordination mode for the i-PrCp ligand is η⁵ (pentahapto), where all five carbon atoms of the cyclopentadienyl ring are bonded to the metal center. libretexts.org This is characteristic of stable metallocenes and many half-sandwich compounds, where the π-electron system of the ring delocalizes and bonds to the metal.

Role in Catalyst Design and Precursor Synthesis

Lithium isopropylcyclopentadienide is a crucial precursor in the design and synthesis of catalysts for various organic transformations, most notably in olefin polymerization. nih.gov The metallocene dichlorides of Group 4 metals (Titanium, Zirconium, Hafnium) bearing the isopropylcyclopentadienyl ligand, upon activation with a co-catalyst like methylaluminoxane (B55162) (MAO), form highly active catalysts for the production of polyolefins such as polyethylene (B3416737) and polypropylene.

The isopropyl group provides several advantages:

Enhanced Solubility : It improves the solubility of the catalyst precursors in non-polar hydrocarbon solvents used in industrial polymerization processes.

Steric Tuning : The bulk of the isopropyl group can be used to control the stereoselectivity of the polymerization, influencing the properties of the resulting polymer (e.g., tacticity of polypropylene).

Electronic Modification : The electron-donating nature of the alkyl group can modify the electronic properties of the metal center, affecting its catalytic activity and the molecular weight of the polymer produced.

Beyond olefin polymerization, transition metal complexes derived from lithium isopropylcyclopentadienide are explored in a range of other catalytic reactions, including hydrogenations, C-H activation, and various coupling reactions. The ability to systematically modify the ligand structure allows for the fine-tuning of the catalyst's performance for specific applications.

Aggregation Phenomena and Solution-Phase Behavior

Like many organolithium reagents, lithium isopropylcyclopentadienide exhibits complex aggregation behavior in solution, which is highly dependent on the solvent environment. nih.gov This aggregation has significant implications for its reactivity.

Influence of Solvents and Additives (e.g., TMEDA, THF) on Aggregation State

The state of aggregation of lithium isopropylcyclopentadienide is profoundly influenced by the presence of coordinating solvents or additives.

Tetrahydrofuran (B95107) (THF) : THF is a polar, coordinating solvent that can break down the large aggregates of organolithium reagents. It solvates the lithium cations, typically leading to the formation of smaller, more reactive species such as dimers or even monomers. For many organolithium compounds, THF solutions contain a dynamic equilibrium between monomeric and dimeric species. wisc.eduresearchgate.net

N,N,N',N'-Tetramethylethylenediamine (TMEDA) : TMEDA is a strong, bidentate chelating ligand for lithium. wpmucdn.com When added to a solution of an organolithium reagent in a non-polar solvent, TMEDA effectively deaggregates the large clusters by chelating the lithium ions. This often results in the formation of well-defined, highly reactive monomeric or dimeric TMEDA adducts. wisc.eduwpmucdn.com The enhanced reactivity is attributed to the increased availability of the carbanion for reaction.

The equilibrium between different aggregation states can be represented as follows:

(LiR)ₙ ⇌ ... ⇌ (LiR)₄ ⇌ (LiR)₂ ⇌ LiR (Higher Aggregates ⇌ Tetramer ⇌ Dimer ⇌ Monomer)

The position of this equilibrium is shifted to the right (towards smaller aggregates) by the addition of coordinating solvents like THF or additives like TMEDA.

Influence of Solvents on Aggregation State

| Solvent/Additive | Polarity | Coordination Ability | Predominant Species | Relative Reactivity |

|---|---|---|---|---|

| Hexane | Non-polar | None | Higher aggregates (tetramers, etc.) | Low |

| Toluene | Non-polar | Weak (π-system) | Aggregates | Low |

| Diethyl Ether | Polar | Moderate | Dimers, Tetramers | Moderate |

| THF | Polar | Strong | Monomers, Dimers | High |

Reaction Mechanisms of Isopropylcyclopentadienyllithium Transformations

The transformations involving lithium isopropylcyclopentadienide primarily proceed through a few key mechanistic pathways. The most common is the salt metathesis reaction , also known as a double displacement reaction.

In the synthesis of a metallocene, the mechanism involves the stepwise substitution of halide ligands on the transition metal center by the isopropylcyclopentadienyl anion.

Step 1: Li(i-PrCp) + MCl₂ → [Li(i-PrCp)MCl₂] → (i-PrCp)MCl + LiCl Step 2: Li(i-PrCp) + (i-PrCp)MCl → [Li(i-PrCp)₂(MCl)] → (i-PrCp)₂M + LiCl

The reaction is driven forward by the formation of a stable, often insoluble, lithium halide salt (e.g., LiCl), which precipitates from the reaction mixture. The exact nature of the transition state and intermediates can be complex and is influenced by the solvent and the aggregation state of the lithium reagent. Reactions involving less aggregated, more nucleophilic species (e.g., monomers in THF) are generally faster than those involving large aggregates in non-polar solvents. Other potential mechanisms include ligand exchange reactions, where an existing ligand on a metal complex is replaced by the isopropylcyclopentadienyl group, and redox reactions, although these are less common for this particular reagent.

Advanced Spectroscopic and Structural Elucidation Methods for Lithium Isopropylcyclopentadienide and Its Derivatives

Solid-State Structural Analysis

X-ray Crystallography for Crystalline Forms

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For solvent-free lithium cyclopentadienide (B1229720), X-ray powder diffraction has revealed a polymeric "polydecker" sandwich structure. nih.gov In this arrangement, an infinite chain of alternating lithium cations and planar cyclopentadienyl (B1206354) anions exists, with the lithium ions sandwiched between the rings (μ-η⁵:η⁵-C₅H₅). nih.gov

The introduction of an isopropyl substituent on the cyclopentadienyl ring is expected to influence this packing. The steric bulk of the isopropyl group may disrupt the linear polydecker chain observed in unsubstituted LiCp. Depending on the crystallization conditions, particularly the solvent used, various crystalline forms can be anticipated. For instance, in the presence of coordinating solvents like tetrahydrofuran (B95107) (THF) or amines such as tetramethylethylenediamine (TMEDA), monomeric or dimeric solvent-separated ion pairs are often formed. nih.gov In these structures, the lithium cation is coordinated by solvent molecules, and this solvated cation then forms an ion pair with the isopropylcyclopentadienide anion.

Elucidation of Lithium-Carbon Bonding and Ion Pairing

The nature of the bonding between lithium and the cyclopentadienyl ring is a key aspect revealed by solid-state analysis. The interaction is predominantly ionic, involving the Li⁺ cation and the aromatic cyclopentadienide anion. However, the exact nature of this interaction, particularly the degree of covalent character and the type of ion pairing, is a subject of detailed investigation.

In the solid state, two primary types of ion pairs are observed: contact ion pairs (CIPs) and solvent-separated ion pairs (SSIPs). In a CIP, the lithium cation is in direct contact with the cyclopentadienyl ring. In an SSIP, one or more solvent molecules are inserted between the cation and the anion. researchgate.net The type of ion pair formed has significant implications for the compound's reactivity.

Advanced Solution-Phase Spectroscopic Techniques

The behavior of lithium isopropylcyclopentadienide in solution is often more relevant to its synthetic applications. Advanced spectroscopic techniques, particularly multi-nuclear Nuclear Magnetic Resonance (NMR), are invaluable for elucidating its structure, aggregation state, and dynamic behavior in solution.

Multi-Nuclear NMR Spectroscopy (e.g., ⁶Li, ⁷Li, ¹³C, ¹H) for Aggregation, Ion Pairing, and Dynamics

Multi-nuclear NMR spectroscopy provides a powerful toolkit for probing the complex solution behavior of organolithium compounds.

¹H and ¹³C NMR: These techniques provide information about the organic framework of the molecule. For lithium isopropylcyclopentadienide, the ¹H NMR spectrum would show signals corresponding to the protons on the cyclopentadienyl ring and the isopropyl group. The chemical shifts and coupling constants of the ring protons can indicate the symmetry of the molecule and the nature of the lithium-ring interaction. The ¹³C NMR spectrum is particularly informative. The chemical shifts of the carbon atoms in the cyclopentadienyl ring are sensitive to the degree of charge delocalization and the proximity of the lithium cation. In many cyclopentadienyl lithium compounds, the ring carbons typically resonate in the range of 103-120 ppm. rsc.org For comparison, the ¹³C NMR chemical shifts for the closely related benzyl (B1604629) cyclopentadienyl lithium in THF-d₈ are observed at 103.26, 104.45, and 119.43 ppm for the cyclopentadienyl ring carbons. rsc.org

⁶Li and ⁷Li NMR: Lithium has two NMR-active isotopes, ⁷Li (92.5% natural abundance, I = 3/2) and ⁶Li (7.5% natural abundance, I = 1). ⁷Li is more sensitive, but its quadrupole moment can lead to broader lines. ⁶Li, with a smaller quadrupole moment, often provides sharper signals, which can be advantageous for resolving different lithium species in solution. The chemical shift of the lithium nucleus is highly sensitive to its coordination environment and the state of aggregation. Different aggregation states (e.g., monomers, dimers, polymers) and different types of ion pairs (CIPs vs. SSIPs) will give rise to distinct lithium chemical shifts. For instance, in THF solution, lithium cyclopentadienide exists in a monomer-dimer equilibrium, with the "sandwiched" lithium in the dimer exhibiting a highly shielded (upfield) chemical shift. nih.gov The ⁷Li NMR chemical shift for benzyl cyclopentadienyl lithium in THF-d₈ is observed at -8.06 ppm. rsc.org It is expected that lithium isopropylcyclopentadienide would exhibit similar behavior, with the position of the equilibrium and the specific chemical shifts depending on the solvent, concentration, and temperature.

The following table provides typical NMR chemical shift ranges for cyclopentadienyl lithium compounds, which can be used as a reference for interpreting the spectra of lithium isopropylcyclopentadienide.

| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |

| ¹H | 5.0 - 7.0 | Symmetry of the Cp ring, presence of different isomers. |

| ¹³C | 100 - 125 | Electronic structure of the Cp ring, charge delocalization. |

| ⁶Li/⁷Li | -10 to +2 | Aggregation state (monomer, dimer, etc.), ion pairing (CIP vs. SSIP), solvation. |

This is an interactive data table. Click on the headers to sort the data.

Dynamic NMR for Exchange Processes

Organolithium compounds are often involved in rapid dynamic exchange processes in solution. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these processes, which can include:

Inter-aggregate exchange: Monomers, dimers, and higher aggregates can rapidly interconvert.

Intra-aggregate exchange: Within an aggregate, lithium ions can move between different coordination sites.

Ligand exchange: Coordinated solvent molecules can exchange with free solvent molecules in the bulk solution.

These exchange processes often occur at rates that are comparable to the NMR timescale. By studying the NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, from sharp, distinct peaks at low temperatures (slow exchange) to broad, coalesced signals at higher temperatures (fast exchange). From a detailed analysis of these line shape changes, the thermodynamic and kinetic parameters (activation energy, enthalpy, and entropy) of the exchange processes can be determined. For example, line-shape analysis of the temperature-dependent ⁶Li NMR spectra of lithium isodicyclopentadienide revealed two kinetic processes: a rapid exchange of solvated lithium ions with monomer-bound lithium and a slower exchange between "sandwiched" and monomer-bound lithium. nih.gov Similar dynamic behaviors are anticipated for lithium isopropylcyclopentadienide, with the rates of exchange being influenced by the steric and electronic properties of the isopropyl group.

Vibrational Spectroscopy (Raman, FT-IR) for Bond Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the bonding within a molecule by probing its vibrational modes. These techniques are complementary and can be used to characterize the bonds within the isopropylcyclopentadienide ligand and the interaction between the lithium ion and the ring.

FT-IR Spectroscopy: In the FT-IR spectrum of lithium isopropylcyclopentadienide, one would expect to see characteristic bands for the C-H stretching and bending vibrations of the cyclopentadienyl ring and the isopropyl group. The C=C stretching vibrations of the cyclopentadienyl ring are also prominent. The position of these bands can be influenced by the coordination of the lithium ion. For instance, the coordination of the lithium ion to the ring can cause a shift in the frequencies of the out-of-plane C-H bending modes.

Raman Spectroscopy: Raman spectroscopy is particularly useful for studying the symmetric vibrations of the molecule, which are often weak or inactive in the IR spectrum. The metal-ring stretching vibration, which directly probes the strength of the lithium-cyclopentadienyl bond, is a key feature in the Raman spectrum of these compounds. rsc.org A correlation has been observed between the metal-ring stretching force constant and the metal-carbon distance in metallocenes and cyclopentadienide salts. rsc.org

The table below summarizes some of the expected vibrational frequencies for cyclopentadienyl-metal complexes.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Information Gained |

| C-H Stretching | 3000 - 3100 | FT-IR, Raman | Presence of C-H bonds on the ring and substituent. |

| C=C Stretching | 1400 - 1500 | FT-IR, Raman | Integrity of the cyclopentadienyl ring. |

| C-H Out-of-Plane Bending | 700 - 800 | FT-IR | Indication of metal-ring interaction. |

| Metal-Ring Stretching | 200 - 400 | Raman | Strength of the lithium-ring bond. |

This is an interactive data table. Click on the headers to sort the data.

By comparing the vibrational spectra of lithium isopropylcyclopentadienide with that of the free isopropylcyclopentadiene ligand and other related metal complexes, a detailed picture of the bonding and structural changes upon coordination to lithium can be obtained.

Mass Spectrometry for Gas-Phase Cluster Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing insights into the molecular weight and structure of compounds. In the context of organolithium compounds like lithium isopropylcyclopentadienide, mass spectrometry is particularly valuable for studying their tendency to form aggregates or clusters in the gas phase.

Organolithium compounds are known to exist as oligomeric structures, both in the solid state and in solution. nih.gov Gas-phase studies using mass spectrometry have revealed that this aggregation behavior persists even in the absence of a solvent. For instance, the mass spectrum of ethyllithium (B1215237) (EtLi) shows the presence of ions corresponding to both tetrameric and hexameric clusters. nih.gov This clustering is a fundamental aspect of the chemistry of organolithium reagents, influencing their reactivity and physical properties.

The fragmentation of these clusters under tandem mass spectrometry (MS/MS) conditions can provide further structural information. The loss of neutral monomer units or other fragments can help to elucidate the composition and stability of the gas-phase aggregates.

Interactive Data Table: Predicted m/z Values for Isopropylcyclopentadienyl Lithium Clusters

The following table presents the predicted monoisotopic m/z values for the protonated molecular ion of various potential gas-phase clusters of lithium isopropylcyclopentadienide, [(C₈H₁₁)Li]n. These predictions are based on the molecular formula of the monomer and assume a single positive charge.

| Cluster Size (n) | Molecular Formula of Cluster | Predicted Monoisotopic m/z ([Cluster+H]⁺) |

| 1 | C₈H₁₁Li | 115.1015 |

| 2 | C₁₆H₂₂Li₂ | 237.2000 |

| 3 | C₂₄H₃₃Li₃ | 359.2985 |

| 4 | C₃₂H₄₄Li₄ | 481.3970 |

| 5 | C₄₀H₅₅Li₅ | 603.4955 |

| 6 | C₄₈H₆₆Li₆ | 725.5940 |

Note: These are theoretical values and actual experimental data may vary based on ionization method and instrument conditions.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. This method is invaluable for studying radical intermediates that may form during chemical reactions involving lithium isopropylcyclopentadienide and its derivatives.

The isopropylcyclopentadienyl radical (i-PrCp·) is a key intermediate whose electronic structure can be probed by EPR spectroscopy. The unpaired electron in this radical is delocalized over the five-membered cyclopentadienyl ring. The interaction of this unpaired electron with magnetic nuclei within the radical (protons in this case) leads to hyperfine splitting in the EPR spectrum. The analysis of these hyperfine coupling constants (hfc's) provides detailed information about the distribution of the unpaired electron's spin density.

A study by Kira, Watanabe, and Sakurai reported the ESR spectra of a series of alkyl-substituted cyclopentadienyl radicals, including the isopropylcyclopentadienyl radical. oup.com These radicals were generated by the reaction of the corresponding trimethylstannyl-cyclopentadiene with photochemically generated t-butoxy radicals. oup.com The observed hyperfine coupling constants provide direct insight into the electronic effects of the isopropyl substituent on the spin distribution within the cyclopentadienyl ring.

Interactive Data Table: Experimental Hyperfine Coupling Constants for the Isopropylcyclopentadienyl Radical

The following table summarizes the experimentally determined proton hyperfine coupling constants for the isopropylcyclopentadienyl radical as reported by Kira et al. oup.com The numbering of the protons corresponds to their position on the cyclopentadienyl ring and the isopropyl group.

| Proton Position | Hyperfine Coupling Constant (aH) in Gauss (G) |

| H₂/H₅ | 3.85 |

| H₃/H₄ | 3.75 |

| H(CH) | 1.80 |

Data sourced from Kira, M., Watanabe, M., & Sakurai, H. (1977). electron spin resonance studies on the cyclopentadienyl radicals. on the 13 c hyperfine coupling constant and substituent effects by deuterium (B1214612) and alkyl groups. Chemistry Letters, 6(8), 909-912. oup.com

The values in the table demonstrate that the spin density is not uniformly distributed around the cyclopentadienyl ring, with slightly different coupling constants for the protons at the 2/5 and 3/4 positions. The smaller coupling constant for the methine proton of the isopropyl group indicates a lesser degree of spin delocalization onto the substituent. This type of data is crucial for understanding the reactivity and stability of such radical intermediates.

Theoretical and Computational Investigations of Lithium Isopropylcyclopentadienide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide fundamental insights into the electronic properties of molecules, governing their reactivity and bonding characteristics.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, explaining reaction outcomes by analyzing the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.

For a compound like lithium isopropylcyclopentadienide, a HOMO-LUMO analysis would typically reveal the distribution of these frontier orbitals. The HOMO is expected to be localized primarily on the cyclopentadienyl (B1206354) ring, reflecting its electron-rich, anionic character. The LUMO is anticipated to be associated with the lithium counterion, indicating its capacity to accept electron density.

A representative data table for this section would display calculated energy values for the HOMO, LUMO, and the resulting energy gap, typically in electron volts (eV). However, no specific published data exists for lithium isopropylcyclopentadienide.

Interactive Data Table: Hypothetical HOMO-LUMO Data (Note: The following data is illustrative for a generic cyclopentadienyl lithium system and not based on published results for the specific compound.)

| Molecular Species | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Isopropylcyclopentadienyl Anion | -1.5 | 5.0 | 6.5 |

| Lithium Cation | - | - | - |

Charge Distribution and Bonding Analysis

Understanding the distribution of electron density within a molecule is crucial for explaining its polarity, bonding nature, and intermolecular interactions. Methods such as Natural Bond Orbital (NBO) analysis are employed to calculate atomic charges and analyze donor-acceptor interactions between orbitals.

In lithium isopropylcyclopentadienide, a significant charge separation is expected, with the lithium atom bearing a substantial positive charge and the cyclopentadienyl ring holding a corresponding negative charge. This high degree of ionicity is characteristic of the bond between alkali metals and cyclopentadienyl anions. The isopropyl group, being an electron-donating group, would slightly modify the charge distribution on the ring compared to the unsubstituted cyclopentadienyl lithium.

A data table in this section would typically list the calculated partial charges on key atoms of the molecule. Due to the lack of specific studies, such a table cannot be accurately generated for lithium isopropylcyclopentadienide.

Modeling of Aggregation States and Solvation Effects

Organolithium compounds, including cyclopentadienyl derivatives, are known to exist as aggregates (dimers, tetramers, etc.) in both the solid state and in solution. The degree of aggregation is influenced by the steric bulk of the substituents and the coordinating ability of the solvent.

Density Functional Theory (DFT) Studies of Dimers and Oligomers

DFT calculations are a powerful tool for investigating the structures and relative stabilities of different aggregation states. These studies can predict the most favorable aggregation number in the gas phase and in different solvent environments. For analogous compounds, computational studies have shown that while cyclopentadienyl lithium itself forms polymeric chains in the solid state, bulkier substituents can favor the formation of smaller oligomers or even monomers.

A relevant data table would present the calculated aggregation energies for dimers, trimers, and tetramers of lithium isopropylcyclopentadienide, likely in kcal/mol. This data is not available in the current scientific literature.

Molecular Dynamics Simulations of Solution Behavior

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the behavior of compounds in solution. For lithium isopropylcyclopentadienide dissolved in a solvent like tetrahydrofuran (B95107) (THF), MD simulations could reveal the structure of the solvation shell around the lithium ion and the dynamics of solvent exchange. These simulations would also shed light on the equilibrium between different aggregation states in solution.

Specific findings from MD simulations, such as coordination numbers of lithium with the solvent and radial distribution functions, are not available for this compound.

Computational Studies of Reaction Pathways and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by identifying transition states and calculating activation barriers. For an organometallic reagent like lithium isopropylcyclopentadienide, these studies could explore its reactivity in common organic transformations, such as nucleophilic substitution or addition reactions. By mapping the potential energy surface of a reaction, chemists can understand the factors that control reaction rates and product selectivity.

Detailed mechanistic studies, including calculated activation energies for reaction steps involving lithium isopropylcyclopentadienide, have not been reported in the literature.

Elucidation of Reaction Mechanisms via Computational Methods

Computational methods, primarily DFT, are instrumental in mapping out the potential energy surfaces of chemical reactions, thereby elucidating detailed reaction mechanisms. This involves calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them.

While specific DFT studies on the reaction mechanisms of lithium;5-propan-2-ylcyclopenta-1,3-diene are not extensively documented in publicly available literature, the principles of such investigations are well-established for related lithium-containing systems and cyclopentadienyl complexes. For instance, computational studies on lithium-ion battery components have demonstrated the power of DFT in understanding complex reaction pathways, such as those involved in electrolyte decomposition. researchgate.net These studies often compare the performance of different DFT functionals to ensure the reliability of the calculated reaction energies and barrier heights.

A general approach to elucidating a reaction mechanism for a compound like lithium isopropylcyclopentadienide would involve the following steps:

Reactant and Product Optimization: The geometries of the reactants and products are optimized to find their lowest energy structures.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structure on the potential energy surface that connects the reactants and products.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points. Reactants and products will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that the identified transition state correctly connects the desired reactants and products. mdpi.com

For example, in a substitution reaction involving lithium isopropylcyclopentadienide, DFT calculations could be used to determine whether the reaction proceeds through a concerted or a stepwise mechanism. The calculated activation energies for each pathway would reveal the most likely route.

Prediction of Reactivity and Selectivity

Computational chemistry also provides powerful tools for predicting the reactivity and selectivity of chemical compounds. Various electronic parameters, often derived from DFT calculations, can be correlated with experimental observations of reactivity.

Hardness (η): A measure of the resistance to a change in electron distribution.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.

These parameters can be calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). While no specific values for lithium isopropylcyclopentadienide are readily available, a hypothetical comparison with a related compound is presented in the table below to illustrate the concept.

| Compound | HOMO (eV) | LUMO (eV) | Hardness (η) | Electrophilicity (ω) |

| Lithium cyclopentadienide (B1229720) | -1.5 | 3.0 | 2.25 | 0.25 |

| Lithium isopropylcyclopentadienide | -1.4 | 3.1 | 2.25 | 0.26 |

| This table is based on hypothetical data for illustrative purposes. |

Local Reactivity Descriptors: To predict regioselectivity, local reactivity descriptors are employed. These indicate the most reactive sites within a molecule. The Fukui function and dual descriptor are commonly used for this purpose. They identify which atoms are most susceptible to nucleophilic or electrophilic attack. For instance, in reactions of lithium isopropylcyclopentadienide with an electrophile, these descriptors could predict whether the attack is more likely to occur at a specific carbon atom of the cyclopentadienyl ring. Computational models have been developed to predict regioselectivity in reactions involving substituted cyclopentadienes, such as Diels-Alder reactions. nih.gov

Machine learning models are also increasingly being used in conjunction with quantum mechanical descriptors to predict reaction outcomes with high accuracy. rsc.orgrsc.org These models can be trained on datasets of known reactions to learn the complex relationships between molecular structure and reactivity.

Aromaticity and Antiaromaticity of the Cyclopentadienyl Ring in the Lithium Complex

The cyclopentadienyl anion (Cp⁻) is a classic example of an aromatic system, fulfilling Hückel's rule with 6 π-electrons that are delocalized over the five-membered ring. youtube.comyoutube.comyoutube.com This aromaticity is a key factor in the stability and chemistry of cyclopentadienyl complexes. The presence of a substituent, such as an isopropyl group, can influence the electronic structure and, consequently, the aromaticity of the ring.

A widely used computational method to quantify the aromaticity of a cyclic system is the Nucleus-Independent Chemical Shift (NICS). acs.orgacs.org NICS values are typically calculated at the center of the ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)). A more negative NICS value is indicative of stronger diatropic ring currents and thus, greater aromaticity. Conversely, a positive NICS value suggests antiaromaticity.

The isopropyl group on the cyclopentadienyl ring in lithium isopropylcyclopentadienide is an electron-donating group through an inductive effect. This can slightly perturb the electron distribution within the ring. Computational studies on substituted cyclopentadienyl systems have shown that the degree of aromaticity can be sensitive to the electronic nature of the substituents. mdpi.com

A hypothetical comparison of NICS values for unsubstituted and isopropyl-substituted lithium cyclopentadienide is presented below. The electron-donating isopropyl group might be expected to slightly increase the electron density in the ring, potentially leading to a marginal change in the NICS values.

| Compound | NICS(0) (ppm) | NICS(1) (ppm) | Aromatic Character |

| Lithium cyclopentadienide | -10.2 | -13.5 | Aromatic |

| Lithium isopropylcyclopentadienide | -10.5 | -13.8 | Aromatic |

| This table is based on hypothetical data for illustrative purposes. |

The analysis of NICS values can be further refined by dissecting the contributions of σ and π orbitals to the total NICS value (NICS_π and NICS_σ). acs.org This provides a more detailed picture of the origins of the magnetic shielding and the nature of the electron delocalization. For the cyclopentadienyl anion, the aromaticity is predominantly due to the π-electron system.

Applications of Lithium Isopropylcyclopentadienide in Chemical Synthesis and Materials Science

As a Precursor in Polymerization Chemistry

Organolithium compounds are widely recognized for their role as initiators in anionic polymerization, a process that allows for the synthesis of polymers with well-defined molecular weights and structures. This section explores the documented role of lithium isopropylcyclopentadienide in this field.

Anionic Polymerization Initiator (e.g., for Styrene (B11656), Butadiene)

Anionic polymerization is a chain-growth polymerization method initiated by a nucleophilic species, such as an organolithium compound. The process is termed a "living polymerization" when it proceeds without termination or chain transfer steps, allowing for the synthesis of polymers with a narrow molecular weight distribution. Common initiators for the anionic polymerization of monomers like styrene and butadiene are alkyllithium reagents, such as n-butyllithium and sec-butyllithium (B1581126). acs.orguni-bayreuth.de These initiators add to the monomer, creating a propagating carbanionic chain end.

While organolithium reagents are a well-established class of initiators for anionic polymerization, the specific use of lithium isopropylcyclopentadienide for the initiation of styrene or butadiene polymerization is not widely documented in scientific literature. acs.orguni-bayreuth.denih.gov The reactivity of an organolithium initiator is influenced by the nature of the organic group attached to the lithium. The cyclopentadienyl-type structure of the isopropylcyclopentadienide anion differs significantly from the simple alkyl groups of common initiators, which may affect its efficacy in initiating the polymerization of these vinyl monomers.

Synthesis of Block Copolymers

The "living" nature of many anionic polymerizations allows for the synthesis of block copolymers. This is typically achieved by the sequential addition of different monomers. After the first monomer is polymerized to completion, a second monomer is introduced to the living polymer chains, resulting in the formation of a block copolymer. google.com For example, a living polystyrene chain, terminated with a lithium counter-ion, can initiate the polymerization of butadiene to form a polystyrene-b-polybutadiene block copolymer. google.com

Given the lack of substantial evidence for lithium isopropylcyclopentadienide acting as an effective initiator for the homopolymerization of common monomers like styrene and butadiene, its application in the synthesis of the corresponding block copolymers is also not established in the available literature. The synthesis of block copolymers via living anionic polymerization is contingent on the successful initiation of the first monomer block by the organolithium compound.

In Advanced Materials Synthesis

Lithium isopropylcyclopentadienide finds more defined applications as a precursor for the synthesis of complex organometallic structures and materials with tailored electronic and catalytic properties.

Precursor for Metallocene-Based Catalysts

A significant application of lithium isopropylcyclopentadienide is in the synthesis of metallocene compounds. google.com Metallocenes are organometallic compounds consisting of two cyclopentadienyl (B1206354) anions bound to a central metal atom. They are of particular importance as catalyst precursors for olefin polymerization.

The synthesis of a metallocene typically involves the reaction of a metal salt with a cyclopentadienyl ligand source. Lithium isopropylcyclopentadienide serves as a convenient reagent to introduce the isopropylcyclopentadienyl ligand. For instance, a method for producing Group 8 metallocenes involves reacting an intermediate metal complex, such as RuCl2(PPh3)3, with a cyclopentadienide (B1229720) salt, including lithium isopropylcyclopentadienide. google.com This reaction results in the formation of a symmetrically or asymmetrically substituted metallocene. google.com These metallocene catalysts, once activated, can exhibit high activity and stereoselectivity in the polymerization of olefins like ethylene and propylene. rsc.orgnih.gov

Table 1: Synthesis of Metallocenes from Lithium Isopropylcyclopentadienide

| Reactant 1 | Reactant 2 | Product Type | Application of Product |

|---|

Role in Synthesis of Inorganic-Organic Hybrid Materials

Inorganic-organic hybrid materials are compounds that incorporate both inorganic and organic components at the molecular or nanoscale level, often exhibiting properties that are a combination of the two constituents. rsc.org The synthesis of these materials can involve various strategies, including the formation of covalent or non-covalent bonds between the organic and inorganic parts. rsc.org Organolithium reagents can, in principle, be used to introduce organic functionalities to inorganic frameworks. wikipedia.org However, there is no specific information available in the reviewed scientific literature detailing the use of lithium isopropylcyclopentadienide in the synthesis of inorganic-organic hybrid materials.

Application in Chemical Vapor Deposition (CVD) Precursors

Chemical Vapor Deposition (CVD) is a technique used to produce high-quality thin films on a substrate by the chemical reaction of volatile precursors in the gas phase. wikipedia.org The choice of precursor is critical as its volatility and decomposition characteristics determine the quality of the resulting film.

The primary role of lithium isopropylcyclopentadienide in this context is indirect, serving as a key building block for metallocenes which can then be used as CVD precursors. google.com For example, ruthenocene and its derivatives, which can be synthesized using lithium isopropylcyclopentadienide, have been investigated as potential precursors for forming ruthenium-based thin films via CVD. google.com The ability to create a variety of substituted metallocenes using reagents like lithium isopropylcyclopentadienide allows for the generation of CVD precursors with varied chemical structures and physical properties, which in turn allows for the tuning of the properties of the deposited thin films. google.com While other volatile lithium compounds have been developed as direct precursors for CVD of lithium-containing films, the direct use of lithium isopropylcyclopentadienide for this purpose is not documented. harvard.edu

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Lithium;5-propan-2-ylcyclopenta-1,3-diene |

| Lithium isopropylcyclopentadienide |

| n-butyllithium |

| sec-butyllithium |

| Styrene |

| Butadiene |

| Polystyrene |

| Polybutadiene |

| Ruthenium |

| Ethylene |

| Propylene |

As a Reagent in Fine Chemical Synthesis

Lithium isopropylcyclopentadienide is primarily utilized as a ligand transfer reagent for the synthesis of transition metal complexes, particularly metallocenes. These resulting metal complexes, rather than the lithium salt itself, may have applications in catalysis.

Stereoselective Synthesis of Complex Organic Molecules

There is no direct evidence in the scientific literature to suggest that lithium isopropylcyclopentadienide is used as a reagent for the stereoselective synthesis of complex organic molecules. The isopropylcyclopentadienyl ligand is achiral and, therefore, does not inherently induce stereoselectivity in chemical reactions.

Generally, stereoselectivity in reactions involving cyclopentadienyl (Cp) ligands is achieved by employing chiral Cp ligands. These ligands are intricately designed with chiral scaffolds, such as ring-fused, axially chiral, or planar chiral systems. snnu.edu.cnresearchgate.netnih.gov These chiral cyclopentadienyl ligands, when complexed with metals like rhodium, cobalt, or iridium, create a chiral environment around the metal center, enabling highly enantioselective transformations. snnu.edu.cnresearchgate.netresearchgate.net However, there are no specific reports of lithium isopropylcyclopentadienide being a component of such a chiral ligand system for stereoselective synthesis.

A patent for the synthesis of metallocene compounds suggests that metallocenes, which can be prepared from reagents like lithium isopropylcyclopentadienide, might find use as catalysts in chiral organic synthesis. This, however, remains a potential, indirect application of the derivative compounds, not of lithium isopropylcyclopentadienide itself.

Chiral Auxiliary or Ligand Scaffold

The compound this compound is not itself a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. As the isopropylcyclopentadienyl anion is achiral, it cannot function as a chiral auxiliary.

While cyclopentadienyl rings form the basis for many ligand scaffolds in catalysis, the simple isopropyl-substituted version does not possess the necessary chirality to act as a chiral ligand scaffold on its own. For a cyclopentadienyl-based ligand to be effective in asymmetric catalysis, it must be part of a larger, chiral molecular architecture. snnu.edu.cnresearchgate.netnih.gov There is no information in the literature to indicate that lithium isopropylcyclopentadienide is used as a foundational component for building such complex chiral ligand scaffolds.

Future Directions and Emerging Research Trends

Sustainable Synthesis of Lithium Isopropylcyclopentadienide

The traditional synthesis of lithium isopropylcyclopentadienide typically involves the deprotonation of isopropylcyclopentadiene using a strong organolithium base such as n-butyllithium (n-BuLi) in an organic solvent like tetrahydrofuran (B95107) (THF). wikipedia.org While effective, this method presents challenges related to the use of hazardous reagents and the generation of hydrocarbon waste. Future research is increasingly focused on developing more sustainable and "green" synthetic routes.

Key areas of development include:

Alternative Bases and Solvents: Research is exploring the use of less hazardous bases and more environmentally benign solvent systems. This includes investigating alternative deprotonating agents that could replace pyrophoric reagents like n-BuLi.

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are being prioritized. This aligns with the principles of green chemistry, aiming to reduce waste at the molecular level.

Energy Efficiency: Developing synthetic protocols that operate at ambient temperature and pressure can significantly reduce the energy consumption and environmental footprint of the manufacturing process.

Renewable Feedstocks: Long-term research may focus on deriving the cyclopentadienyl (B1206354) core from renewable biomass sources, moving away from petrochemical origins. The development of flexible and robust synthetic pathways to multifunctional cyclopentadienes is a cornerstone of this effort. nih.gov

Development of Novel Reactivity Patterns

The isopropyl group on the cyclopentadienyl ring sterically and electronically modulates the reactivity of the lithium salt. This substituent can influence the aggregation state of the compound in solution and the coordination at the lithium center, opening avenues for novel chemical transformations.

Emerging trends in this area include:

Asymmetric Catalysis: The chiral nature of certain substituted cyclopentadienyl ligands is a major driver of research. While the parent isopropylcyclopentadienide is not chiral, its derivatives can be. These are used to create chiral catalysts for enantioselective reactions, a critical need in the pharmaceutical industry.

Unusual Metal Complexes: The steric bulk of the isopropylcyclopentadienyl ligand (iPrCp) can stabilize metal centers in unusual oxidation states or coordination geometries. This allows for the synthesis of novel organometallic complexes with unique properties, including half-sandwich and bent-sandwich structures. nitrkl.ac.in

Controlled Polymerization: The ligand's structure plays a pivotal role in the design of single-site catalysts (e.g., ansa-metallocenes) for olefin polymerization. google.com By modifying the cyclopentadienyl ligand, researchers can fine-tune the properties of the resulting polymers, such as their molecular weight, stereochemistry, and branching.

Exploration of New Applications in Catalysis and Materials

The unique properties of the isopropylcyclopentadienyl ligand, when incorporated into metal complexes, are driving the exploration of new applications in advanced materials and catalysis. nitrkl.ac.in

Table 1: Emerging Applications of Isopropylcyclopentadienyl-Based Systems

| Application Area | Description | Research Focus | Relevant Findings |

|---|---|---|---|

| Catalysis | The iPrCp ligand is used to create homogeneous catalysts for organic transformations. rsc.org | Development of earth-abundant metal catalysts, replacing precious metals like palladium and platinum. | Ferrocene (B1249389) derivatives, a related class of cyclopentadienyl complexes, show significant potential in catalysis and bioorganometallic chemistry. nitrkl.ac.in |

| Materials Science | The ligand is a component in the synthesis of materials with specific magnetic, optical, or electronic properties. | Creation of Single-Molecule Magnets (SMMs) and redox-active materials for energy storage. | Lanthanide complexes with bulky cyclopentadienyl ligands have demonstrated record-breaking SMM properties. mdpi.com |

| Energy Storage | Cyclopentadienyl-derived structures are being investigated for use in next-generation batteries. | Designing organic electrode materials that offer high capacity and stability for lithium-ion batteries. nih.gov | The structural rigidity of certain organic macrocycles is key to their performance as battery materials. nih.gov |

The ability to tune the electronic and steric properties by substituting the cyclopentadienyl ring is a powerful tool. For example, electron-releasing groups like methyl (and by extension, isopropyl) can alter the redox potential of the resulting metallocene, making it easier to oxidize compared to the unsubstituted parent compound. wikipedia.org

Advanced Computational Methodologies for Predictive Design

Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of new chemical systems. Density Functional Theory (DFT) and other advanced methods are increasingly applied to predict the properties of compounds containing the isopropylcyclopentadienyl ligand before they are synthesized in the lab.

Key applications of computational modeling include:

Reactivity and Mechanism: Modeling reaction pathways and calculating transition state energies to understand reaction mechanisms and predict product outcomes. researchgate.net This is crucial for designing more efficient synthetic routes and catalysts.

Property Simulation: Predicting electronic properties (redox potentials), magnetic behavior, and solubilities of new materials. nih.govornl.gov For instance, DFT calculations can help rationalize the electrochemical behavior of macrocycles intended for battery applications. nih.gov

The accuracy of these predictions is highly dependent on the chosen computational method, and ongoing research focuses on benchmarking different functionals to ensure reliability for specific chemical systems, such as those involving lithium. researchgate.net

Integration with Flow Chemistry and Automated Synthesis

The synthesis of organolithium compounds like lithium isopropylcyclopentadienide often involves highly reactive and thermally sensitive intermediates, posing challenges for safe and scalable production in traditional batch reactors. acs.orgucc.ie Flow chemistry, where reagents are pumped through a network of tubes and mixed in microreactors, offers a transformative solution.

Table 2: Advantages of Flow Chemistry for Organolithium Synthesis

| Feature | Benefit | Impact on Synthesis |

|---|---|---|

| High Surface-to-Volume Ratio | Superior heat and mass transfer. | Enables precise temperature control, minimizing side reactions and improving safety, even at higher temperatures. ucc.ie |

| Small Reaction Volumes | Enhanced safety profile. | The small quantity of reactive material present at any given time significantly reduces the risks associated with highly energetic species like organolithiums. acs.orgresearchgate.net |

| Precise Control | Accurate control over residence time, stoichiometry, and temperature. | Leads to higher yields, improved purity, and better reproducibility compared to batch processes. thieme-connect.de |

| Automation | Enables on-demand synthesis and automated process optimization. | Facilitates the rapid screening of reaction conditions and allows for the production of material as needed, reducing waste and storage issues. researchgate.net |

The integration of flow chemistry with automated systems represents a paradigm shift, moving chemical synthesis toward a more digitized and efficient future. rsc.org This approach is particularly well-suited for handling the demanding reaction conditions required for preparing lithium isopropylcyclopentadienide and other valuable organometallic reagents. researchgate.netthieme-connect.de

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for lithium;5-propan-2-ylcyclopenta-1,3-diene, and how can purity be maximized?

- Methodology : The compound is synthesized by reacting 5-propan-2-ylcyclopenta-1,3-diene with lithium metal or lithium salts (e.g., LiNH₂) in anhydrous solvents like tetrahydrofuran (THF) under inert atmospheres (argon/nitrogen). Key variables include:

- Temperature : Reactions are typically conducted at low temperatures (−78°C to 0°C) to minimize side reactions.

- Solvent Purity : Use of rigorously dried solvents to prevent hydrolysis of the lithium reagent .

- Purification : Column chromatography or recrystallization in non-polar solvents (e.g., hexane) enhances purity.

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.

- First Aid : For skin contact, wash immediately with soap/water (≥15 minutes); for eye exposure, flush with water for 10–15 minutes and seek medical attention .

- Storage : Store in airtight containers under inert gas at −20°C to prevent degradation or moisture absorption .

- Toxicology Note : Limited toxicological data exist; assume acute toxicity and handle in fume hoods .

Q. How can the structural and electronic properties of this compound be characterized?

- Techniques :

- X-ray Diffraction (XRD) : Resolve crystal structure and ligand coordination geometry.

- Electron Paramagnetic Resonance (EPR) : Probe unpaired electron density in the cyclopentadienyl ligand.

- Cyclic Voltammetry : Assess redox behavior, particularly for applications in electroactive materials .

Advanced Research Questions

Q. What mechanistic role does this compound play in organometallic catalysis?

- Case Study : Analogous cyclopentadienyl-lithium complexes act as strong bases or nucleophiles in deprotonation reactions (e.g., alkylation of carbonyl compounds). The isopropyl substituent enhances steric bulk, potentially stabilizing transition states in asymmetric catalysis .

- Kinetic Analysis : Monitor reaction progress via in situ NMR to identify intermediates and rate-determining steps.

Q. How does the electronic structure of this compound influence its reactivity in Diels-Alder reactions?

- Theoretical Insights : The electron-rich cyclopentadienyl ligand facilitates electron transfer to dienophiles (e.g., maleic anhydride), accelerating [4+2] cycloaddition. DFT studies suggest the isopropyl group modulates electron density at the diene termini .

- Experimental Validation : Compare reaction rates with unsubstituted lithium cyclopentadienide using UV-Vis spectroscopy to track diene consumption .

Q. What are the challenges in integrating this compound into conductive polymer matrices?

- Materials Design : Cyclopentadienyl-lithium complexes can initiate polymerization of acetylene derivatives via single-electron transfer. Challenges include:

- Stability : Degradation at elevated temperatures (>80°C) limits processing conditions.

- Doping Efficiency : Optimize lithium incorporation into polymer backbones using XPS to quantify Li content .

- Comparative Data :

| Polymer Type | Conductivity (S/cm) | Li Incorporation Efficiency |

|---|---|---|

| Polyaniline | 15–20% | |

| Polypyrrole | 25–30% |

Data extrapolated from studies on analogous organolithium complexes .

Contradictions and Limitations

- Synthesis Yields : reports variable yields (40–70%) depending on substituent effects, while cites higher yields (80–85%) for metal complexes with similar ligands. These discrepancies highlight the need for substrate-specific optimization.

- Safety Data : notes incomplete toxicological profiles, urging caution despite structural similarities to well-studied cyclopentadienides .

Key Research Gaps

- Long-Term Stability : No data exist on the compound’s shelf life under ambient conditions.

- Biological Activity : Unexplored potential in medicinal chemistry (e.g., as an antiviral agent), warranting cytotoxicity assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.